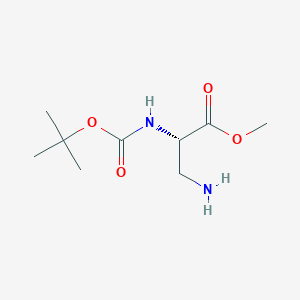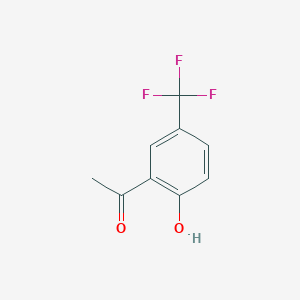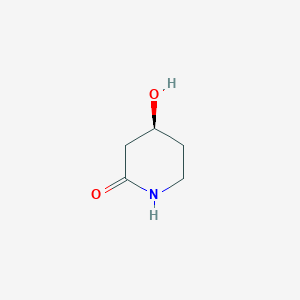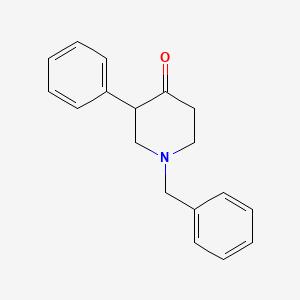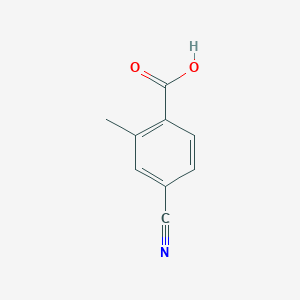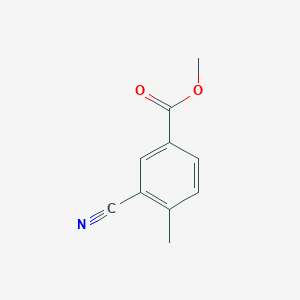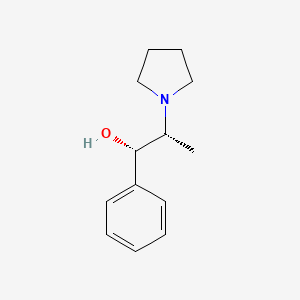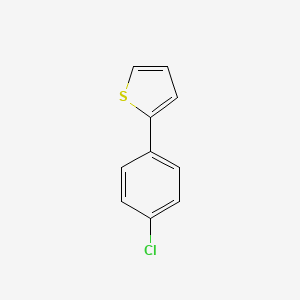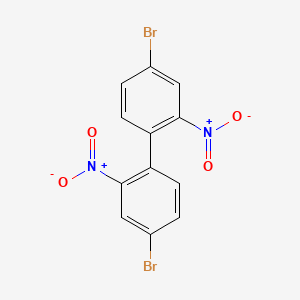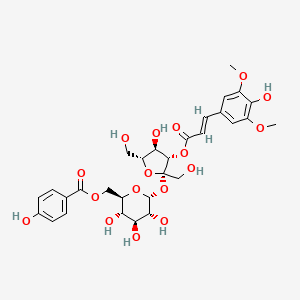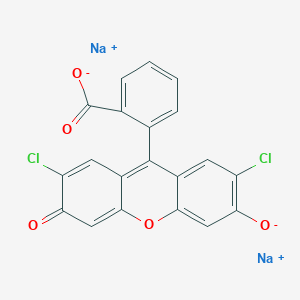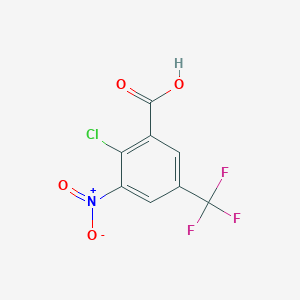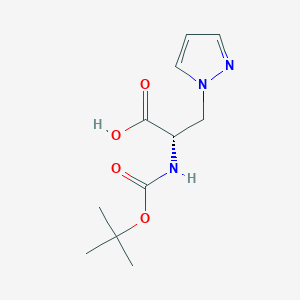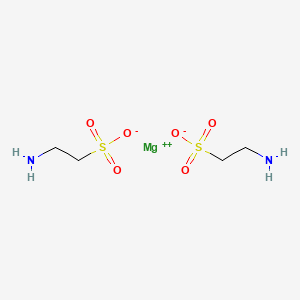
Magnesium taurate
Overview
Description
Magnesium taurate is a compound formed by combining magnesium, an essential mineral involved in numerous biochemical processes, with taurine, an amino acid known for its antioxidant properties. This combination is believed to enhance magnesium absorption and provide additional health benefits associated with taurine . This compound is often used as a dietary supplement to support cardiovascular health, regulate blood pressure, and improve overall well-being .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium taurate is synthesized by reacting magnesium oxide or magnesium hydroxide with taurine in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a white crystalline powder .
Industrial Production Methods: In industrial settings, this compound is produced by combining magnesium chloride with taurine in a controlled environment. The reaction is carried out in large reactors, and the resulting product is purified through filtration and drying processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium taurate primarily undergoes dissociation reactions in the body, where it separates into magnesium ions and taurine. This dissociation is crucial for the bioavailability of both components .
Common Reagents and Conditions: The dissociation of this compound occurs under physiological conditions, such as in the presence of stomach acid. The magnesium ions and taurine are then absorbed in the intestines .
Major Products Formed: The major products formed from the dissociation of this compound are magnesium ions and taurine. These components are then utilized by the body for various physiological functions .
Scientific Research Applications
Magnesium taurate has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: this compound is used as a reagent in chemical research to study the interactions between magnesium and amino acids. It is also used in the synthesis of other magnesium compounds .
Biology: In biological research, this compound is investigated for its role in cellular processes, such as enzyme activation, DNA synthesis, and neurotransmitter regulation .
Medicine: this compound is widely studied for its potential therapeutic effects on cardiovascular health, including its ability to lower blood pressure and prevent arrhythmias. It is also researched for its neuroprotective properties and potential benefits in treating conditions like anxiety and depression .
Industry: In the industrial sector, this compound is used as a dietary supplement and in the formulation of health products aimed at improving cardiovascular health and overall well-being .
Mechanism of Action
Magnesium taurate exerts its effects through the combined actions of magnesium and taurine:
Magnesium: Magnesium stabilizes adenosine triphosphate (ATP) molecules, which are essential for cellular energy production. It also regulates the distribution of calcium, sodium, potassium, chloride, and phosphate ions in the body .
Taurine: Taurine acts as an antioxidant and helps regulate calcium levels in cells. It also supports the function of the cardiovascular and nervous systems .
Molecular Targets and Pathways: this compound targets various molecular pathways, including those involved in energy production, ion transport, and antioxidant defense. It interacts with cellular receptors and enzymes to exert its physiological effects .
Comparison with Similar Compounds
- Magnesium oxide
- Magnesium citrate
- Magnesium glycinate
- Magnesium malate
- Magnesium sulfate
- Magnesium chloride
Comparison: Magnesium taurate is unique due to its combination with taurine, which enhances its bioavailability and provides additional health benefits. Unlike magnesium oxide, which has low absorption rates, this compound is more easily absorbed by the body . Compared to magnesium citrate, which is often used for its laxative effects, this compound is preferred for cardiovascular health due to its calming effects on the nervous system .
Properties
IUPAC Name |
magnesium;2-aminoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURQOBSFRVSEB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12MgN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022013 | |
| Record name | Magnesium taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92785-94-9, 334824-43-0 | |
| Record name | Magnesium taurinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92785-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium taurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334824430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanesulfonic acid, 2-amino-, magnesium salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCM1N3D968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

